7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
CAS No.: 893788-36-8
Cat. No.: VC5444518
Molecular Formula: C23H17ClFN5O2S
Molecular Weight: 481.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893788-36-8 |
|---|---|
| Molecular Formula | C23H17ClFN5O2S |
| Molecular Weight | 481.93 |
| IUPAC Name | 7-chloro-3-(4-ethylphenyl)sulfonyl-N-(4-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine |
| Standard InChI | InChI=1S/C23H17ClFN5O2S/c1-2-14-3-10-18(11-4-14)33(31,32)23-22-27-21(26-17-8-6-16(25)7-9-17)19-13-15(24)5-12-20(19)30(22)29-28-23/h3-13H,2H2,1H3,(H,26,27) |
| Standard InChI Key | XJQUMMYPVUXKCM-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)F |
Introduction
7-Chloro-3-(4-ethylbenzenesulfonyl)-N-(4-fluorophenyl)-123triazolo[1,5-a]quinazolin-5-amine is a complex heterocyclic compound that belongs to the triazoloquinazoline class. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The compound's unique structure, which includes a triazole ring fused with a quinazoline ring and various substituents, contributes to its potential interactions with biological targets.
Synthesis and Chemical Reactions
The synthesis of 7-Chloro-3-(4-ethylbenzenesulfonyl)-N-(4-fluorophenyl)- triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available precursors. The process requires careful control of reaction conditions such as temperature, solvent choice, and catalyst presence to optimize yield and purity.
Common Chemical Reactions
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Oxidation: The compound can undergo oxidation reactions, particularly at sensitive groups, using oxidizing agents like hydrogen peroxide.
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Reduction: Reduction reactions can target specific functional groups, converting them into amines or alcohols, using reducing agents such as sodium borohydride.
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Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds and formation of smaller fragments.
Mechanism of Action and Biological Activities
The mechanism of action of 7-Chloro-3-(4-ethylbenzenesulfonyl)-N-(4-fluorophenyl)- triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate enzyme activity or receptor function, leading to significant biological responses related to disease processes.
Potential Biological Activities
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Antimicrobial and Antiviral Properties: Similar compounds in the triazoloquinazoline class have shown potential antimicrobial and antiviral activities.
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Anticancer Properties: Derivatives of triazoloquinazolines have been studied for their anticancer effects, including the induction of apoptosis in tumor cells.
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Neuropharmacological Effects: Compounds with similar structures may influence neurotransmitter levels, potentially enhancing cognitive functions.
Scientific Applications and Research
This compound represents a valuable target for further research due to its structural complexity and potential biological activities. It falls under the category of pharmaceutical intermediates and potential drug candidates.
Data Table: Comparison of Related Compounds
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